1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-nitroaniline with pyrrole-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or other oxidative transformations
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Reduction: 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrole derivatives or ring-opened products
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a triazole ring instead of a pyrrole ring.
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of a pyrrole ring
Uniqueness
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide is unique due to the combination of the nitrophenyl group and the pyrrole ring, which imparts specific electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H9N3O3/c12-11(15)10-2-1-7-13(10)8-3-5-9(6-4-8)14(16)17/h1-7H,(H2,12,15) |
InChI Key |
GOLZYNJMYCKSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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